molecular formula C24H44O7 B1172333 STEARYL CITRATE CAS No. 1323-66-6

STEARYL CITRATE

Cat. No.: B1172333
CAS No.: 1323-66-6
M. Wt: 444.6 g/mol
InChI Key: REVZBRXEBPWDRA-UHFFFAOYSA-N
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Description

Stearyl citrate (CAS 1337-33-3) is a citrate ester derived from citric acid and stearyl alcohol, forming a waxy solid with a melting point of 47°C . Its molecular formula is reported as C24H44O7 (monothis compound) in some sources, though discrepancies exist (e.g., C24H46O8 in other references, possibly reflecting variations in esterification degree) . Functionally, it acts as an oil-soluble chelating agent, plasticizer, and antioxidant, enhancing stability in food and plastics . Regulatory bodies, including the FAO/WHO, recognize it as Generally Recognized as Safe (GRAS) for food use at levels ≤0.15% .

This compound’s lipophilic stearyl chain and hydrophilic citrate moieties enable applications in emulsions, polymer coatings, and fatty acid stabilization . Its low acute toxicity (oral LD50 >5,400 mg/kg in rats) supports its safety, though high doses may reduce fat digestibility in animals .

Properties

CAS No.

1323-66-6

Molecular Formula

C24H44O7

Molecular Weight

444.6 g/mol

IUPAC Name

2-hydroxy-2-(2-octadecoxy-2-oxoethyl)butanedioic acid

InChI

InChI=1S/C24H44O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-22(27)20-24(30,23(28)29)19-21(25)26/h30H,2-20H2,1H3,(H,25,26)(H,28,29)

InChI Key

REVZBRXEBPWDRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Chemical Reaction Mechanism

This compound is synthesized via an acid-catalyzed esterification reaction between citric acid and stearyl alcohol (C₁₈H₃₇OH). The reaction proceeds through nucleophilic acyl substitution, where the hydroxyl group of stearyl alcohol attacks the carbonyl carbon of citric acid, forming an ester bond and releasing water. The general reaction is represented as:

Citric Acid+3Stearyl AlcoholH+Stearyl Citrate+3H2O\text{Citric Acid} + 3 \text{Stearyl Alcohol} \xrightarrow{\text{H}^+} \text{this compound} + 3 \text{H}_2\text{O}

In practice, mono-, di-, or triesters may form depending on stoichiometric ratios and reaction duration.

Role of Catalysts

Protic acids such as sulfuric acid , p-toluenesulfonic acid , or hypophosphorous acid are commonly used to accelerate esterification. For example, hypophosphorous acid (1.3 g per 377 g citric acid) achieves 95% conversion at 140°C. Heterogeneous catalysts, including ion-exchange resins, are explored for easier separation and reusability in industrial settings.

Laboratory-Scale Synthesis Protocols

Standard Esterification Procedure

A representative method involves:

  • Reactant Preparation : Citric acid monohydrate (1.79 mol) and stearyl alcohol (1.97 mol) are combined in a molar ratio of 1:1.1 to favor monoester formation.

  • Catalyst Addition : 0.3–1.5 wt% sulfuric acid or hypophosphorous acid is added.

  • Reaction Conditions : The mixture is heated to 140–160°C under nitrogen, with continuous water removal via a Dean-Stark trap.

  • Completion Criteria : The reaction is monitored by acid value titration, targeting <5 mg KOH/g.

Table 1: Optimization of Laboratory Esterification

ParameterOptimal RangeImpact on Yield
Temperature140–160°C↑ Yield above 130°C
Catalyst Loading0.5–1.5 wt%Max efficiency at 1.0 wt%
Reaction Time4–6 hoursProlonged time ↑ di/triester

Solvent-Free vs. Solvent-Assisted Synthesis

  • Solvent-Free : Direct heating reduces costs but requires precise temperature control to prevent citric acid decomposition above 175°C.

  • Toluene/Hexane : Azeotropic solvents enhance water removal, improving esterification efficiency by 10–15%.

Industrial Production Techniques

Continuous Flow Reactors

Large-scale facilities employ tubular reactors with in-line monitoring for real-time adjustment of:

  • Residence Time : 30–90 minutes.

  • Pressure : 1–10 bar to maintain liquid phase at elevated temperatures.

  • Feed Rates : Citric acid and stearyl alcohol are fed at 1:1.05 molar ratios to account for volatilization losses.

Ethoxylation for Enhanced Solubility

Post-esterification alkoxylation with ethylene oxide (EO) introduces polyethylene glycol chains, improving water solubility for applications in detergents and emulsifiers:

Stearyl Citrate+n EOBasic CatalystStearyl Citrate Ethoxylate\text{this compound} + n \text{ EO} \xrightarrow{\text{Basic Catalyst}} \text{this compound Ethoxylate}

Typical conditions include 90°C, 5 bar, and alkyl-dimethylamine catalysts (0.5–1.0 wt%).

Table 2: Industrial Process Metrics

StageTemperature (°C)Pressure (bar)Yield (%)
Esterification140–160Atmospheric85–92
Ethoxylation80–903–578–85
Sulfonation60–80Atmospheric90–95

Purification and Quality Control

Distillation and Crystallization

  • Vacuum Distillation : Removes unreacted stearyl alcohol at 20 mbar and 80°C.

  • Solvent Recrystallization : Ethanol or acetone washes reduce di/triester contaminants to <2%.

Analytical Validation

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) confirms >98% purity.

  • Structural Confirmation :

    • ¹H NMR : δ 4.1–4.3 ppm (ester –CH₂–), δ 1.2–1.3 ppm (stearyl –CH₃).

    • FTIR : 1745 cm⁻¹ (C=O ester), 1170 cm⁻¹ (C–O–C).

Challenges and Mitigation Strategies

Byproduct Formation

  • Di/Triester Contamination : Controlled by limiting reaction time to 4–6 hours and using excess stearyl alcohol.

  • Oxidation Products : Nitrogen sparging and antioxidant additives (e.g., BHT) prevent radical degradation.

Scalability Issues

  • Heat Transfer : Jacketed reactors with turbulent flow mitigate hot spots in large batches.

  • Catalyst Recovery : Ion-exchange resins enable >90% catalyst reuse across 10 cycles.

Emerging Innovations

Enzymatic Esterification

Lipase-catalyzed methods (e.g., Candida antarctica Lipase B) operate at 60°C, achieving 88% yield with negligible side products.

Green Chemistry Approaches

  • Microwave Assistance : Reduces reaction time to 1 hour via dielectric heating.

  • Bio-Based Stearyl Alcohol : Derived from renewable sources (e.g., palm oil), lowering the carbon footprint .

Chemical Reactions Analysis

Types of Reactions: Stearyl citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Stearyl citrate's unique structure combines a long-chain fatty alcohol with citric acid, which contributes to its solubility in lipid-based formulations. Its primary mechanism of action involves the chelation of metal ions, which prevents oxidative degradation in various products. This property is particularly beneficial in enhancing the stability and shelf-life of formulations containing oils and fats.

Food Industry

This compound is utilized as an antioxidant in food products, particularly in vegetable oils and margarines. It helps prevent oxidative rancidity by chelating metal ions that catalyze oxidative reactions. Studies have shown that incorporating this compound into margarine can significantly improve its stability during storage .

Pharmaceutical Formulations

In pharmaceuticals, this compound serves as an excipient to enhance the stability and bioavailability of active ingredients. Its emulsifying properties make it suitable for drug delivery systems, where it aids in the dispersion and stabilization of active compounds in aqueous solutions .

Case Study:
A study evaluated the use of this compound in a formulation designed for oral drug delivery. The results indicated improved absorption rates compared to formulations without this compound, showcasing its potential to enhance therapeutic efficacy .

Cosmetics

In cosmetic formulations, this compound acts as an emulsifier and stabilizer. It is commonly found in creams and lotions where it helps maintain the consistency and texture of the product while ensuring even distribution of active ingredients .

Safety Assessment:
The safety of this compound in cosmetics has been assessed by expert panels, concluding that it poses minimal risk when used within recommended concentrations .

Industrial Applications

This compound is employed as a plasticizer in the production of plastics, improving flexibility and durability. Additionally, it is used as a lubricant in metalworking fluids due to its ability to reduce friction and wear during machining processes .

Mechanism of Action

Stearyl citrate exerts its effects primarily through its ability to chelate metal ions, preventing them from catalyzing oxidative reactions. This chelation mechanism is crucial in its role as an antioxidant, where it inhibits the formation of free radicals and oxidative degradation of oils and fats .

Comparison with Similar Compounds

Isopropyl Citrate

  • Structure : Ester of citric acid and isopropyl alcohol.
  • Function : Antioxidant and chelator in oils and fats.
  • Key Difference : Shorter alkyl chain (C3) reduces lipophilicity compared to stearyl citrate (C18), limiting its efficacy in lipid-rich systems .

Stearyl Monoglyceridyl Citrate

  • Structure : Combines glycerol, stearic acid, and citric acid (CAS 55840-13-6) .
  • Function : Emulsifier in foods, improving texture and stability.
  • Key Difference : Incorporates glycerol, enhancing hydrophilicity and emulsifying properties compared to this compound’s purely lipophilic profile .

Stearyl-Containing Compounds in Polymers

Stearyl Methacrylate (SMA 1618 F HS)

  • Structure : Methacrylic acid esterified with stearyl alcohol .
  • Function : Imparts hydrophobicity, flexibility, and chemical resistance to polymers.
  • Applications : Unlike this compound, it is used in adhesives, coatings, and weather-resistant materials .
  • Key Difference: Polymerizable methacrylate group enables crosslinking, unlike non-reactive this compound .

Stearyl Acrylate (SA 18)

  • Structure : Acrylate ester with stearyl chain .
  • Function : Enhances impact strength and weatherability in plastics.
  • Key Difference : Higher reactivity due to acrylate group, limiting food applications compared to inert this compound .

Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT)

  • Function : Radical scavengers in foods and cosmetics.
  • Efficacy: this compound’s antioxidant capacity in emulsions is comparable to BHA/BHT but lower than tert-butylhydroquinone (TBHQ) .

Octyl Gallate

  • Structure: Gallic acid esterified with octanol.
  • Function : Antioxidant in oils.
  • Key Difference : Shorter alkyl chain (C8) reduces lipid solubility compared to this compound, affecting long-term stability in high-fat systems .

Detailed Research Findings

Antioxidant Efficacy

  • EGCG Stearyl Derivatives: Enzymatically modified derivatives showed higher oxygen radical absorbance capacity (ORAC) than BHA/BHT but lower than TBHQ.

Toxicological Profiles

Compound Acute Oral LD50 (Rat) Carcinogenicity Prediction Fat Digestibility Impact (10% Dose)
This compound >5,400 mg/kg Conflicting 71% (vs. 95% control)
Isopropyl Citrate Not reported Predicted positive Not studied
BHT 890 mg/kg Limited evidence No significant effect

Regulatory and Functional Comparison

Compound INS Number Key Function Maximum Use Level (Food)
This compound 484 Antioxidant, Emulsifier 0.15%
Stearyl Monoglyceridyl Citrate - Emulsifier GMP
BHA 320 Antioxidant 0.02% (EU)

Biological Activity

Stearyl citrate, a fatty acid ester derived from citric acid and stearyl alcohol, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This article delves into the biological activity of this compound, focusing on its antibacterial properties, safety profile, and applications.

This compound is primarily recognized for its ability to hydrolyze into stearyl alcohol and citric acid. This hydrolysis can influence its biological activity and interaction with various biological systems. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and ultimately cell death.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted the effectiveness of monoglycerol fatty acid esters, including this compound, against various bacterial strains such as Bacillus subtilis and Bacillus cereus. The results demonstrated that this compound could reduce total viable counts of these bacteria significantly when introduced at specific incubation times .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainConcentration (ng/mL)Viable Count Reduction (CFU/mL)Time of Addition (h)
Bacillus subtilis16<1000-3
Bacillus cereus16Not significant4-6

This table summarizes the observed effects of this compound on bacterial viability, indicating its potential as an antibacterial agent.

Safety Profile

The safety evaluation of this compound has been conducted through various animal studies. In a two-year dietary study involving rats, no adverse effects were reported at concentrations up to 10% (10,000 ppm) in their diet . Furthermore, repeated oral dosing with this compound did not produce significant toxicity in various animal models, including dogs and rabbits .

Table 2: Safety Assessment Summary

Study TypeAnimal ModelDosage (% in Diet)Observations
Long-term FeedingRats10No adverse effects observed
Short-term FeedingRabbits2-10No toxicity noted
Acute ToxicityMiceVariableNo significant effects observed

Applications in Food and Pharmaceuticals

This compound's emulsifying properties make it suitable for use in food formulations and pharmaceuticals. Its ability to enhance the stability of emulsions has been particularly useful in developing food products that require prolonged shelf life without compromising quality. Additionally, its antibacterial properties suggest potential applications in preserving food products against microbial spoilage.

Case Studies

  • Food Preservation : A study investigated the use of this compound as a preservative in dairy products. The results indicated a significant reduction in microbial load over time when this compound was incorporated into the formulation, demonstrating its effectiveness as a natural preservative .
  • Pharmaceutical Formulations : Research has shown that incorporating this compound into topical formulations can enhance skin penetration of active ingredients while maintaining skin hydration levels . This dual action makes it a valuable excipient in dermatological applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of stearyl citrate that influence its functionality in experimental systems?

  • Methodological Answer : Determine properties such as melting point, solubility (in polar/nonpolar solvents), and hygroscopicity using differential scanning calorimetry (DSC), X-ray diffraction (XRD), and dynamic vapor sorption (DVS). Solubility studies should be conducted under controlled pH and temperature conditions to mimic experimental or physiological environments. Purity analysis via HPLC or GC-MS is critical to avoid confounding variables .

Q. What are the validated synthesis protocols for this compound with high purity (>98%)?

  • Methodological Answer : Optimize esterification reactions between citric acid and stearyl alcohol using acid catalysts (e.g., sulfuric acid) under inert atmospheres. Purification steps should include solvent recrystallization (e.g., ethanol) and column chromatography. Validate purity via 1^1H/13^13C NMR and FTIR spectroscopy to confirm ester bond formation and absence of unreacted precursors .

Q. How does this compound’s stability under varying temperatures and humidity levels impact experimental reproducibility?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and controlled climate chambers. Monitor degradation products (e.g., free citric acid or stearyl alcohol) via LC-MS. Statistical models (e.g., Arrhenius equations) can predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s solubility in lipid matrices be resolved through systematic experimental design?

  • Methodological Answer : Employ factorial design to test variables such as temperature, solvent polarity, and lipid composition. Use small-angle X-ray scattering (SAXS) to characterize phase behavior. Statistical tools (e.g., ANOVA) can identify interactions between variables, while molecular dynamics (MD) simulations may explain solubility anomalies at the atomic level .

Q. What advanced spectroscopic or computational techniques can elucidate this compound’s molecular interactions in multicomponent systems (e.g., drug-delivery formulations)?

  • Methodological Answer : Pair solid-state NMR with Fourier-transform infrared (FTIR) spectroscopy to study hydrogen bonding and hydrophobic interactions. For computational modeling, use density functional theory (DFT) to predict binding energies with phospholipids or proteins. Cross-validate findings with in vitro permeability assays (e.g., Franz diffusion cells) .

Q. How does this compound’s concentration gradient affect the structural integrity of lipid-based delivery systems?

  • Methodological Answer : Perform cryo-TEM and dynamic light scattering (DLS) to visualize nanostructural changes. Correlate these with rheological measurements (e.g., viscosity, elastic modulus) to assess mechanical stability. In vitro release studies under sink conditions can quantify payload retention efficiency .

Methodological Considerations for Data Interpretation

  • Handling Contradictory Results : When discrepancies arise (e.g., conflicting solubility or stability data), conduct meta-analyses of published datasets to identify methodological outliers. Replicate experiments under standardized conditions (e.g., ICH guidelines for excipient testing) and apply machine learning algorithms to detect hidden variables .
  • Experimental Reproducibility : Document raw data (e.g., NMR spectra, chromatograms) in supplementary materials with detailed metadata (e.g., instrument calibration logs, solvent batch numbers) to enable cross-lab validation .

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